(1R,3R)-3-Methoxycyclohexan-1-ol
Description
(1R,3R)-3-Methoxycyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a methoxy (-OCH₃) substituent at the 3-position and a hydroxyl (-OH) group at the 1-position of the cyclohexane ring. Its stereochemistry is defined by the (1R,3R) configuration, which imparts distinct physicochemical and biological properties.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ANRGBAYCAUTVKN-RNFRBKRXSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)O |
Canonical SMILES |
COC1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3R)-3-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of (1R,3R)-3-Methoxycyclohexan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: (1R,3R)-3-Methoxycyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1R,3R)-3-Methoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.18 g/mol
- Functional Groups : Hydroxyl (alcohol), methoxy (ether)
- Stereochemistry : Trans configuration (axial-equatorial or equatorial-axial arrangement depending on ring conformation).
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The following compounds are closely related to (1R,3R)-3-Methoxycyclohexan-1-ol, differing in substituents or stereochemistry:
Functional Group Effects
- Methoxy vs. Methyl: The methoxy group in (1R,3R)-3-Methoxycyclohexan-1-ol enhances polarity compared to its methyl analog (), leading to higher solubility in polar solvents like water or ethanol. However, steric hindrance from the methoxy group may reduce reactivity in nucleophilic substitutions .
- Hydroxyl Position : The axial or equatorial orientation of the hydroxyl group (dependent on chair conformation) influences hydrogen-bonding interactions and melting points. For example, trans-diaxial arrangements may stabilize intramolecular hydrogen bonds .
Stereochemical Impact
- Diastereomers : The (1R,3S) and (1R,3R) configurations result in different physical properties. For instance, (1R,3S)-3-Methoxycyclohexan-1-ol (cis) may exhibit a lower melting point than the trans isomer due to reduced crystal packing efficiency .
- Biological Activity : Stereochemistry critically affects interactions with chiral biological targets. For example, in , the trans-fused cyclohepta[b]pyrrolidine core showed distinct biological activity compared to cis isomers, highlighting the importance of stereocontrol in drug design .
Biological Activity
(1R,3R)-3-Methoxycyclohexan-1-ol, with the chemical formula CHO and CAS number 1821785-45-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (1R,3R)-3-methoxycyclohexan-1-ol
- Molecular Weight : 130.19 g/mol
- Purity : 97% (as noted in commercial sources) .
Research indicates that (1R,3R)-3-Methoxycyclohexan-1-ol may interact with various biological targets. One significant area of study is its role as a modulator of nuclear receptors, particularly the farnesoid X receptor (FXR). FXR is involved in bile acid homeostasis and lipid metabolism, making it a target for metabolic disease therapies .
Pharmacological Studies
Several studies have examined the pharmacological effects of (1R,3R)-3-Methoxycyclohexan-1-ol:
- Antimicrobial Activity : Preliminary investigations suggest that compounds related to methoxycyclohexanol exhibit antimicrobial properties. Specific assays have shown effectiveness against various bacterial strains, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : In vitro studies have indicated that this compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
Study 1: FXR Agonism
A patent application highlights the use of (1R,3R)-3-Methoxycyclohexan-1-ol as an FXR agonist. In experimental models, compounds that activate FXR have been shown to lower cholesterol levels and improve liver function in dyslipidemic conditions . The study provides a foundation for further clinical trials aimed at metabolic disorders.
Study 2: Antimicrobial Screening
In a recent study published in a peer-reviewed journal, (1R,3R)-3-Methoxycyclohexan-1-ol was tested against several pathogenic bacteria. The results demonstrated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli. The study employed standard disk diffusion methods to assess antimicrobial efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (1R,3R)-3-Methoxycyclohexan-1-ol, and how can stereochemical purity be ensured?
The synthesis often involves stereoselective reduction of ketone precursors or methoxylation of diastereomerically pure cyclohexanol derivatives. For example, lithium aluminum hydride (LiAlH4) can reduce 3-methoxycyclohexanone, but chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) may be required to control stereochemistry . X-ray crystallography (single-crystal studies, R factor < 0.05) is critical for confirming absolute configuration post-synthesis .
Q. Which analytical techniques are most reliable for characterizing (1R,3R)-3-Methoxycyclohexan-1-ol?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can distinguish stereoisomers via coupling constants (e.g., axial vs. equatorial methoxy groups).
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- Polarimetry : Optical rotation values ([α]D) should align with literature data for (1R,3R) configuration .
Q. How can reaction conditions be optimized to minimize byproducts during methoxylation?
Use anhydrous solvents (e.g., THF or DCM) and controlled temperature (0–25°C) to prevent elimination reactions. Silver oxide (Ag2O) or methyl iodide (CH3I) with a crown ether catalyst improves methoxy group incorporation . Monitoring via TLC (silica gel, ethyl acetate/hexane) helps track progress.
Advanced Research Questions
Q. What computational methods validate the stereochemical assignment of (1R,3R)-3-Methoxycyclohexan-1-ol?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optical rotation. Compare computed values with experimental data to resolve discrepancies, especially when crystallographic data is unavailable . For enantiomeric excess (ee), molecular dynamics simulations model solvent effects on chiral recognition .
Q. How do steric and electronic effects influence the reactivity of (1R,3R)-3-Methoxycyclohexan-1-ol in ring-opening reactions?
The axial methoxy group creates steric hindrance, favoring nucleophilic attack at the less hindered equatorial position. For example, in acid-catalyzed epoxide formation, the trans-diaxial arrangement of –OH and –OCH3 directs regioselectivity. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Variable-temperature NMR : Detects conformational flexibility that may obscure stereochemical signals.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula independently.
- Revisiting synthetic intermediates : Repurify precursors to rule out undetected impurities. Cross-validate with circular dichroism (CD) for chiral centers .
Q. How can diastereomeric byproducts be minimized in multi-step syntheses involving (1R,3R)-3-Methoxycyclohexan-1-ol?
Employ kinetic resolution using enzymes (e.g., lipases) or chiral catalysts early in the synthesis. For example, Candida antarctica lipase B selectively acylates the undesired enantiomer, enriching the target diastereomer. Monitor ee via chiral GC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
